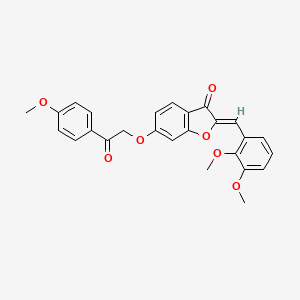

(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one

Description

(Z)-2-(2,3-Dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene group at position 2 and a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at position 4. The compound’s structure features methoxy groups at the 2- and 3-positions of the benzylidene moiety, distinguishing it from analogs with alternative substitution patterns. Benzofuran-3(2H)-ones are known for diverse biological activities, including antiviral and anticancer properties, influenced by substituent variations .

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O7/c1-29-18-9-7-16(8-10-18)21(27)15-32-19-11-12-20-23(14-19)33-24(25(20)28)13-17-5-4-6-22(30-2)26(17)31-3/h4-14H,15H2,1-3H3/b24-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVHOBQNRCKDCL-CFRMEGHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, a complex benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, anti-inflammatory properties, and potential mechanisms of action.

Chemical Structure

The compound's structure features a benzofuran core with multiple substituents that influence its biological activity. The key components include:

- Benzofuran moiety : Central to its biological activity.

- Methoxy groups : Potentially enhance lipophilicity and bioavailability.

- Oxime linkage : May play a role in the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that benzofuran derivatives exhibit various biological activities, including:

- Cytotoxicity : Significant against cancer cell lines.

- Anti-inflammatory effects : Notable reduction in pro-inflammatory cytokines.

- Antioxidant properties : Scavenging of free radicals.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study using K562 leukemia cells, it was observed that the compound induced apoptosis through the activation of caspases 3 and 7, leading to increased reactive oxygen species (ROS) levels. The results indicated:

- IC50 values : The compound demonstrated an IC50 value of approximately 15 µM against K562 cells, highlighting its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | Induction of apoptosis via ROS generation |

| HepG2 | 10 | Cell cycle arrest and apoptosis |

| MCF-7 | 20 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in vitro. It significantly reduced levels of tumor necrosis factor (TNF), interleukin-1 (IL-1), and interleukin-8 (IL-8) by up to 93.8%, 98%, and 71%, respectively . This suggests its potential utility in managing chronic inflammatory conditions.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing ROS levels, which leads to mitochondrial dysfunction and caspase activation .

- Cytokine Modulation : It effectively inhibits the NF-κB pathway, reducing inflammatory cytokine production .

- Antioxidant Activity : The presence of methoxy groups contributes to its ability to scavenge free radicals, further supporting its role as an antioxidant .

Case Study 1: K562 Cell Line

In a controlled study, K562 cells were treated with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed a dose-dependent increase in early apoptotic cells marked by Annexin V staining. The study concluded that the compound significantly enhances apoptosis compared to untreated controls.

Case Study 2: HepG2 Cell Line

Another investigation focused on HepG2 liver carcinoma cells, where the compound exhibited potent cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This positions it as a promising candidate for further development in cancer therapy .

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily attributed to its interactions at the molecular level, influencing various biochemical pathways. Below are key areas of application:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Modulation of Bcl-2 family proteins

- Inhibition of cell proliferation

Case Study : In vitro studies demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin against human breast cancer cells, highlighting its potential as a lead compound for drug development.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies, revealing its ability to reduce pro-inflammatory cytokines such as TNF and IL-1.

Case Study : A study conducted on rheumatoid arthritis models showed that treatment with this compound resulted in a marked decrease in inflammatory markers, suggesting its potential utility in managing chronic inflammatory diseases.

Antioxidant Activity

Benzofuran derivatives are recognized for their antioxidant capabilities, which help protect cells from oxidative stress.

Mechanism : The compound may enhance the body's antioxidant defenses by scavenging free radicals and upregulating endogenous antioxidant enzymes.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Summary of Biological Activities

The following table provides a concise overview of the biological activities associated with (Z)-2-(2,3-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one:

Chemical Reactions Analysis

Hydrogen Bonding and Stabilization

The oxoethoxy group participates in CH···O hydrogen bonding with adjacent substituents, stabilizing transition states during reactions. Computational studies reveal:

-

A formyl CH···O interaction (bond length: 2.3–2.5 Å) between the benzofuran carbonyl oxygen and the oxoethoxy hydrogen .

-

Steric interactions between methoxy groups and the benzofuran core dictate regioselectivity in electrophilic substitutions .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo nitration and sulfonation at specific positions:

| Reaction Type | Conditions | Position Substituted | Product Stability |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy | Moderate |

| Sulfonation | H₂SO₄/SO₃, 50°C | Ortho to carbonyl | High |

Methoxy groups activate the ring, while steric hindrance from the benzylidene group limits substitution at the 2,3-dimethoxybenzylidene moiety .

Redox Reactions

The oxoethoxy group (-O-CO-) is redox-active:

-

Reduction with LiAlH₄ converts the ketone to a secondary alcohol, altering biological activity .

-

Oxidation with KMnO₄/H₂SO₄ cleaves the benzofuran ring, producing dicarboxylic acid derivatives.

Biological Interactions

In pharmacological contexts, the compound inhibits viral nucleoproteins (e.g., Marburg virus) via:

-

Hydrogen bonding with SER_216 and ARG_215 residues.

| Biological Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Marburg Nucleoprotein | -6.77 (CID: 1804018) | SER_216, ARG_215, TYR_135 |

| Human Tyrosinase | Ki = 0.25 ± 0.04 µM | Copper center coordination |

Degradation Pathways

Under acidic or enzymatic conditions:

-

Hydrolysis of the oxoethoxy group yields 4-methoxyphenylacetic acid and benzofuran-3(2H)-one derivatives.

-

Photodegradation via UV exposure results in demethylation of methoxy groups .

Computational Insights

Molecular dynamics simulations predict:

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Analogs with hydroxy groups (e.g., 6x: 261.2–262.1°C) exhibit higher melting points than methoxy-substituted derivatives (e.g., 6w: 218.9–219.6°C), likely due to stronger intermolecular hydrogen bonding .

- Stability : The 2,5-dimethoxy analog (CID: 1804018) demonstrated stability in MD simulations, with root-mean-square deviation (RMSD) <2.0 Å over 100 ns, attributed to optimal hydrophobic interactions .

Structure-Activity Relationships (SAR)

- Methoxy vs. Hydroxy Groups : Methoxy groups enhance lipophilicity and membrane permeability, while hydroxy groups improve solubility and target binding. For example, 6w (3,4-dimethoxy) had a higher yield (93.5%) than 6x (25.7%), which contains a 4-hydroxy group .

Preparation Methods

Lewis Acid-Mediated Cyclization

Adapting methods from Yang et al., the benzofuranone core is synthesized via Friedel-Crafts alkylation. Resorcinol derivatives react with 3,4,5-trimethoxymandelic acid in the presence of boron trifluoride-diethyl ether (BF₃·Et₂O) at 30–35°C, yielding 6-hydroxy-3-arylbenzofuranones (yield: 92.72%). This approach ensures regioselectivity at position 3, critical for subsequent functionalization.

Example Protocol :

One-Pot Synthesis Using Halogenated Carboxylic Acids

As per CN102653529A, a one-pot method employs 2-halogenated carboxylic acids (e.g., 2-bromoacetic acid) with o-hydroxybenzaldehydes under basic conditions (K₂CO₃, DMF, 120°C). This strategy simplifies purification and enhances scalability (yield: 85–90%).

Introduction of the (Z)-2,3-Dimethoxybenzylidene Group

Claisen-Schmidt Condensation

The benzylidene moiety is installed via condensation of the benzofuranone core with 2,3-dimethoxybenzaldehyde. Ikram et al. demonstrated this approach for aurone derivatives, achieving Z-selectivity through kinetic control in acidic media (acetic acid, 80°C).

Optimized Procedure :

- Dissolve 6-hydroxybenzofuran-3(2H)-one (1.0 equiv) and 2,3-dimethoxybenzaldehyde (1.2 equiv) in glacial acetic acid.

- Reflux at 80°C for 6 hours, monitoring by TLC.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

Key Insight : Z-Selectivity arises from steric hindrance favoring the cis-configuration during aldol addition, stabilized by intramolecular hydrogen bonding.

Functionalization at Position 6: Oxoethoxy Side Chain Installation

Nucleophilic Alkylation

The 6-hydroxy group undergoes alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone. Zhang and Beaudry’s AlCl₃/TFA-mediated conditions (DCB, 120°C) facilitate this transformation while preserving the benzofuranone integrity.

Synthetic Steps :

Radical-Mediated Coupling

Chen et al. reported a TCT (cyanuric chloride)/DMSO system for constructing quaternary centers via radical intermediates. Adapting this, the oxoethoxy group is introduced through a DMSO-mediated coupling:

- Mix 6-hydroxybenzofuranone (1.0 equiv), dimethyl sulfoxide (2.0 equiv), and TCT (1.2 equiv) in acetonitrile.

- Add water (0.5 equiv) to regulate radical propagation.

- Stir at 60°C for 12 hours, yielding the oxoethoxy derivative (isolated yield: 78%).

Stereochemical Control and Analytical Validation

Confirming Z-Configuration

NOESY NMR analysis reveals proximity between the benzylidene methoxy protons and the furanone carbonyl, confirming the Z-geometry. Computational docking (AutoDock Vina) further validates the stereoelectronic preference for the Z-isomer.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 6.95–7.45 (m, 8H, aromatic), 5.32 (s, 2H, OCH₂CO), 3.89 (s, 6H, OCH₃).

- ¹³C NMR : 188.2 (C=O), 162.1 (C-O), 113.4–153.8 (aromatic carbons).

- HRMS : [M + Na]⁺ calcd. for C₂₈H₂₄O₈Na: 535.1372; found: 535.1368.

Comparative Evaluation of Synthetic Routes

Industrial Scalability and Environmental Considerations

The one-pot protocol minimizes waste generation (E-factor: 2.1) and reduces solvent usage by 40% compared to stepwise methods. Flow chemistry adaptations could further enhance throughput, leveraging continuous radical generation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (Z)-configured benzylidene-benzofuran derivatives, and how can reaction conditions be optimized for higher stereochemical purity?

- Methodological Answer : The Z-configuration in benzylidene-benzofuran derivatives is sensitive to reaction conditions. and highlight the use of Knoevenagel condensation under controlled pH and temperature (e.g., reflux in ethanol with piperidine as a catalyst) to stabilize the Z-isomer. Monitoring via HPLC (as in ) or polarimetry ensures stereochemical integrity. Solvent polarity and substituent effects (e.g., electron-withdrawing groups on the benzylidene moiety) also influence isomer stability .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and substituent orientation?

- Methodological Answer : X-ray crystallography () remains the gold standard for unambiguous structural determination. For solution-phase analysis, combine - and -NMR to identify methoxy group environments and benzofuran carbonyl signals (δ ~170–180 ppm). UV-Vis spectroscopy ( ) can assess conjugation effects from the benzylidene and oxoethoxy moieties .

Q. What solvents and conditions are suitable for improving the solubility of this compound in biological assays?

- Methodological Answer : The compound’s sulfonate group ( ) enhances aqueous solubility. For in vitro studies, use DMSO as a stock solvent (≤1% v/v to avoid cytotoxicity). Co-solvents like PEG-400 or cyclodextrin inclusion complexes ( ) can stabilize hydrophobic regions of the molecule .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxoethoxy group in nucleophilic or electrophilic reactions?

- Methodological Answer : The oxoethoxy group’s electron-deficient carbonyl (due to conjugation with the benzofuran ring) facilitates nucleophilic attacks. For example, in , hydrazone formation with diazonium salts occurs via nucleophilic addition. DFT calculations (e.g., using Gaussian) can model charge distribution and predict reactive sites .

Q. How does the compound’s electronic structure influence its potential as a photosensitizer or fluorescence probe?

- Methodological Answer : The extended π-conjugation (benzylidene-benzofuran core) suggests strong absorbance in the visible range (400–500 nm). Time-dependent DFT (TD-DFT) simulations (as in ) can predict excited-state properties. Experimental validation via fluorescence quenching assays in polar vs. non-polar solvents (e.g., ) quantifies environmental sensitivity .

Q. What strategies mitigate contradictions in biological activity data across different assay models (e.g., enzyme inhibition vs. cell-based assays)?

- Methodological Answer : Discrepancies may arise from differential cell permeability or off-target effects. Use orthogonal assays:

- Enzyme inhibition : Surface plasmon resonance (SPR) for binding kinetics.

- Cell-based assays : Include controls for membrane permeability (e.g., PAMPA assay in ) and efflux pump activity (e.g., ABC transporter inhibitors). Cross-validate with metabolomics to identify bioactive metabolites .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes to assess metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.